molecular formula C6H11ClO3 B076548 Ethyl 4-chloro-3-hydroxybutanoate CAS No. 10488-69-4

Ethyl 4-chloro-3-hydroxybutanoate

Cat. No. B076548
CAS RN: 10488-69-4
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-UHFFFAOYSA-N
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Description

Introduction
Ethyl 4-chloro-3-hydroxybutanoate is a precursor for enantiopure intermediates used in chiral drug production, such as statins. It is produced through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, employing various biosynthesis methods including microbial and enzymatic reactions for high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).

Synthesis Analysis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate can be efficiently catalyzed by biocatalysts such as carbonyl reductases from microbial sources. Innovations in this area include the development of recombinant strains of Escherichia coli for the production of optically pure ethyl 4-chloro-3-hydroxybutanoate, highlighting the role of biotechnological advances in improving synthesis efficiency and selectivity (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis
The molecular structure of ethyl 4-chloro-3-hydroxybutanoate contributes to its functionality as an intermediate in pharmaceutical synthesis. The presence of the chiral center at the 3rd carbon atom is crucial for its application in creating enantiomerically pure compounds. The structural analysis is pivotal in understanding its reactivity and the synthesis of chiral drugs (Shimizu et al., 1990).

Chemical Reactions and Properties
Ethyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including esterification and reduction, which are significant in pharmaceutical manufacturing. Its chemical properties, such as reactivity with different reagents and conditions, facilitate the synthesis of various pharmacologically active compounds (Zhang et al., 2008).

Physical Properties Analysis
The physical properties of ethyl 4-chloro-3-hydroxybutanoate, such as boiling point, melting point, and solubility, are essential for its handling and application in industrial processes. These properties influence the conditions under which the compound is synthesized, stored, and used in further chemical reactions (Meng, Zhu, & Zhang, 2008).

Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, play a crucial role in the compound's functionality as an intermediate. Understanding these properties is vital for optimizing conditions in chemical reactions and processes where ethyl 4-chloro-3-hydroxybutanoate is involved (Liu et al., 2014).

Scientific Research Applications

  • Biocatalysis offers an efficient method for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl (S)-4-chloro-3-hydroxybutanoate, characterized by high yield, enantioselectivity, and cost-effectiveness. Carbonyl reductases from yeast like Pichia stipitis have shown promising results for industrial production of Ethyl (S)-4-chloro-3-hydroxybutanoate with a high enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).

  • Microbial asymmetric reduction using organisms like Sporobolomyces salmonicolor and Trichosporon cutaneum has been successful in converting ethyl 4-chloro-3-oxobutanoate to Ethyl (R)-4-chloro-3-hydroxybutanoate and Ethyl (S)-4-chloro-3-hydroxybutanoate with high optical purity and yield (S. Shimizu et al., 1990).

  • Recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase from Candida parapsilosis have been used to synthesize Ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate with high yield and enantiomeric excess, using 2-propanol as an energy source for NADH regeneration (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002).

  • The use of an aqueous/ionic liquid biphase system, particularly with Aureobasidium pullulans, significantly improves the productivity and optical purity of Ethyl (S)-4-chloro-3-hydroxybutanoate. Parameters like shaking rate, phase volumetric ratio, and temperature significantly affect the conversion and purity (Fan Zhang et al., 2008).

Future Directions

Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins). The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .

properties

IUPAC Name

ethyl 4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402594
Record name ethyl 4-chloro-3-hydroxybutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3-hydroxybutanoate

CAS RN

10488-69-4
Record name Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10488-69-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-chloro-3-hydroxybutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-3-hydroxybutanoate
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Synthesis routes and methods I

Procedure details

100 mM potassium phosphate buffer (pH 6.5), 139.8 mg NADH, 0.06 U (R)-2-octanol dehydrogenase from Candida utilis, and 0.5% 4-chloroacetoacetic acid ethyl ester were reacted overnight at 30° C. The optical purity of the 4-chloro-3-hydroxybutyric acid ethyl ester produced was determined in the same way as Example 32. As a result, 4-chloro-3-hydroxybutyric acid ethyl ester produced by this invention was more than 97% ee of S form.
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Synthesis routes and methods II

Procedure details

In a 200 ml-volume stainless steel-made autoclave whose atmosphere had been replaced with nitrogen were charged 8.23 g (50 mmoles) of ethyl 4-chloroacetoacetate and 20 ml of ethanol. To the mixture was added 84 mg (0.05 mmole) of Ru2Cl4 ((-)-BINAP)2 (C2H5)3N, and the mixture was heated to 100° C. When the temperature reached 100° C., 100 kg/cm2 of hydrogen was introduced into the autoclave, and the mixture was stirred under heating. After cooling to room temperature, the reaction mixture was taken out, and the ethanol was removed by distillation. Distillation of the residue gave 8.07 g (97) of ethyl 4-chloro-3-hydroxybutyrate having a boiling point of 74°-75° C./l mmHg).
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stainless steel
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Ru2Cl4 ((-)-BINAP)2 (C2H5)3N
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84 mg
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Synthesis routes and methods III

Procedure details

The resulting product was esterified with (R)α-methoxy-α-trifluoromethylphenylacetyl chloride, and the ester was analyzed by HPLC. From the area ratio of the chromatogram, the optical yield of the product was found to be 97.2% ee.
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Synthesis routes and methods IV

Procedure details

Ozone was introduced into a mixture of 225.5 mg (1 mmol) of (+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one (96% ee) obtained in Example 4 and 20 ml of methanol at -78° C. for 5 hours, and 2 ml of dimethyl sulfide were added thereto, followed by stirring at the same temperature for 2 hours. The temperature was gradually returned to room temperature, and the solution was then stirred for 5 hours. Afterward, the solvent was distilled off, and the resultant residue was then dissolved in ethanol. 3 drops of concentrated sulfuric acid were added thereto, and the solution was then heated at 80° C. for 30 minutes. Next, ethanol was distilled off, and the residue was diluted with water. The solution was extracted with dichloromethane and then dried over anhydrous sodium sulfate, and the solvent was distilled off and the residue was then subjected to column chromatography (an eluent of hexane:ethyl acetate=5:1), thereby obtaining 109.4 mg (yield 66%) of (+)-ethyl 4-chloro-3-hydroxybutanoate.
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(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-3-hydroxybutanoate
Reactant of Route 3
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Ethyl 4-chloro-3-hydroxybutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-chloro-3-hydroxybutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-3-hydroxybutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-3-hydroxybutanoate

Citations

For This Compound
263
Citations
Y Yasohara, N Kizaki, J Hasegawa… - Applied microbiology …, 1999 - Springer
A total of 400 yeast strains were examined for the ability to reduce ethyl 4-chloroacetoacetate (COBE) to ethyl 4-chloro-3-hydroxybutyrate (CHBE) by using acetone-dried cells in the …
Number of citations: 120 link.springer.com
Q Ye, P Ouyang, H Ying - Applied microbiology and biotechnology, 2011 - Springer
Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-…
Number of citations: 51 link.springer.com
T Kaliaperumal, S Kumar, SN Gummadi… - Journal of Industrial …, 2010 - academic.oup.com
… (S)-Ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) is a key chiral intermediate in the … The preferred method for the synthesis of optically active ethyl-4-chloro-3-hydroxybutanoate is …
Number of citations: 39 academic.oup.com
M Kataoka, LPS Rohani, K Yamamoto, M Wada… - Applied microbiology …, 1997 - Springer
… M, Morishita A, Katoh M, Morikawa T, Miyoshi T, Yamada H (1990a) Microbial asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to optically active ethyl 4chloro-3-hydroxybutanoate…
Number of citations: 96 link.springer.com
S Shimizu, M Kataoka, A Morishita, M Katoh… - Biotechnology …, 1990 - Springer
… Under preparative scale reaction conditions with the acetone-fractionated aldehyde reductase, the amount of ethyl 4-chloro-3hydroxybutanoate reached 33.1 mg/ml (85% ee; molar yield…
Number of citations: 50 link.springer.com
H Yamamoto, A Matsuyama… - Bioscience …, 2002 - academic.oup.com
The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) from ethyl 4-chloroacetoacetate was studied using whole recombinant cells of Escherichia coli expressing a …
Number of citations: 79 academic.oup.com
F Aragozzini, M Valenti, E Santaniello, P Ferraboschi… - Biocatalysis, 1992 - Taylor & Francis
… Ethyl 4-chloro-3hydroxybutanoate la was extracted with ethylacetate and esterified with S-( +)-amethoxy-a-trifluoro methylphenylacetyl chloride (Fluka, Switzerland) in the presence of …
Number of citations: 34 www.tandfonline.com
M An, P Cai, M Yan, N Hao, S Wang, H Liu… - Bioscience …, 2012 - jstage.jst.go.jp
A novel NADPH-dependent reductase (CaCR) from Candida albicans was cloned for the first time. It catalyzed asymmetric reduction to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((…
Number of citations: 11 www.jstage.jst.go.jp
E Garcı́a-Urdiales, F Rebolledo, V Gotor - Tetrahedron: Asymmetry, 1999 - Elsevier
Lipase B from Candida antarctica efficiently catalysed the kinetic resolution of ethyl (±)-4-chloro-3-hydroxybutanoate through an ammonolysis reaction. Using this methodology, both …
Number of citations: 49 www.sciencedirect.com
Y Zhang, H Wang, L Chen, K Wu, J Xie… - Journal of Molecular …, 2016 - Elsevier
… Of these, (R)-ethyl-4-chloro-3-hydroxybutanoate [(R)-CHBE] is a valuable intermediate in the synthesis of afatinib, (R)-carnitine, and macrolide A [2], [3], [4], [5]. …
Number of citations: 17 www.sciencedirect.com

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